N~1~,N~1~-Diethyl-4-fluoro-1,2-benzenediamine

Description

Nomenclature and Chemical Identity

Systematic IUPAC Name

N¹,N¹-Diethyl-4-fluoro-1,2-benzenediamine.

Structural Features

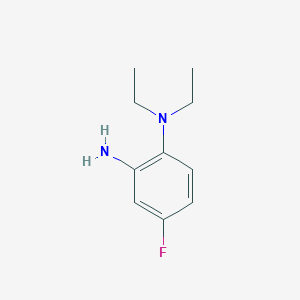

- Core structure : Benzene ring with two amine (-NH₂) groups at the 1,2-positions.

- Substituents :

- Two ethyl (-C₂H₅) groups bonded to the nitrogen at position 1.

- A fluorine atom (-F) at position 4.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₁₅FN₂ |

| Molecular weight | 182.24 g/mol |

| CAS Registry Number | 1019556-91-2 |

| SMILES | NC₁=CC(F)=CC=C₁N(CC)CC |

Synonyms

Spectroscopic Data

Historical Context and Discovery

Synthetic Origins

The compound was first synthesized through nucleophilic substitution and reductive alkylation strategies. Early methods involved:

- Nitrosation : Diethyl aniline derivatives were treated with nitrous acid to form nitroso intermediates.

- Reduction : Catalytic hydrogenation or zinc-mediated reduction converted nitro groups to amines.

- Fluorination : Electrophilic aromatic substitution introduced fluorine at the para position.

Evolution of Synthesis

A patent by describes an optimized route using diethyl aniline, sodium nitrite, and hydrochloric acid, followed by purification via vacuum distillation. This method achieved >95% purity, making large-scale production feasible.

Early Applications

Initially explored as a ligand in coordination chemistry, its fluorinated structure showed promise in stabilizing metal complexes for catalytic applications.

Significance in Contemporary Chemical Research

Materials Science

- Epoxy Resins : Acts as a hardener to enhance thermal conductivity (up to 0.5 W/m·K) in epoxy composites, critical for electronics cooling systems.

- Schiff Base Synthesis : Reacts with aldehydes (e.g., salicylaldehyde) to form salen-type ligands, which coordinate metals like Co(II) and Cu(II) for redox-active materials in flow batteries.

Pharmaceutical Intermediates

- Antimicrobial Agents : Metal complexes derived from its Schiff bases exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus.

- Phenazine Derivatives : Serves as a precursor for 2,3-diaminophenazines, investigated as kinase inhibitors in oncology.

Analytical Chemistry

- Sensor Development : Functionalized derivatives detect heavy metals (e.g., Hg²⁺) via fluorescence quenching, with detection limits as low as 10 nM.

Comparative Applications Table

| Application Field | Specific Use | Performance Metrics |

|---|---|---|

| Materials Science | Epoxy resin hardener | Thermal conductivity: 0.5 W/m·K |

| Coordination Chemistry | Schiff base ligands | Stability up to 300°C |

Properties

IUPAC Name |

1-N,1-N-diethyl-4-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2/c1-3-13(4-2)10-6-5-8(11)7-9(10)12/h5-7H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFXCVDFRAQFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrosation Reaction

- Reactants: Diethyl aniline (or substituted diethyl aniline with fluorine at the 4-position), concentrated hydrochloric acid, sodium nitrite in aqueous solution.

- Conditions: The mixture is cooled to 0–10 °C to control the exothermic nitrosation reaction.

- Process: Sodium nitrite solution is added dropwise under stirring to the acidified diethyl aniline solution.

- Duration: 2.5–3 hours isothermal reaction.

- Outcome: Formation of a nitroso intermediate (accelerine), an aqueous solution of N-diethylbenzene amine derivative.

Reduction Reaction

- Reactants: The nitroso intermediate solution, zinc powder, concentrated hydrochloric acid, and water.

- Conditions: Reaction temperature maintained between 15–20 °C.

- Duration: 1.5–2.5 hours.

- Process: Zinc powder is added gradually to reduce the nitroso group to the corresponding diamine.

- Outcome: Formation of N¹,N¹-diethyl-4-fluoro-1,2-benzenediamine in aqueous acidic medium.

Purification

- Process: The reaction mixture is basified by adding sodium hydroxide solution to reach pH 14.

- Extraction: The diamine is extracted into an organic phase.

- Distillation: Under reduced pressure (approximately 5 mmHg), the product is distilled and collected at 115–116 °C.

- Outcome: Pure N¹,N¹-diethyl-4-fluoro-1,2-benzenediamine is obtained as a distillation cut.

Salification (Optional)

- Process: The purified diamine is dissolved in dry benzene.

- Gas Introduction: Dry hydrogen chloride gas is bubbled through the solution until saturation.

- Outcome: Precipitation of N¹,N¹-diethyl-4-fluoro-1,2-benzenediamine hydrochloride salt.

- Final Step: The precipitate is filtered and dried to yield the hydrochloride salt as the finished product.

Representative Data Table of Reaction Parameters

| Step | Reactants/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Nitrosation | Diethyl aniline + HCl + NaNO₂ (41.1% aq.) | 0–10 | 2.5–3 | Dropwise addition of sodium nitrite |

| Reduction | Zn powder + HCl + water | 15–20 | 1.5–2.5 | Gradual zinc addition, stirring |

| Purification | NaOH to pH 14 + organic extraction + distillation | Ambient (RT) | — | Distill at 115–116 °C under 5 mmHg |

| Salification | Dry benzene + dry HCl gas | Ambient | Until saturation | Precipitation of hydrochloride salt |

Research Findings and Analysis

- The nitrosation step is critical for introducing the nitroso group selectively on the aromatic amine, which upon reduction yields the diamine functionality.

- Zinc powder in acidic conditions provides a mild and effective reducing environment, favoring the conversion of nitroso intermediates to diamines without over-reduction or side reactions.

- The purification by basification and vacuum distillation ensures removal of impurities and unreacted starting materials, delivering high-purity diamine.

- The salification step improves the stability and handling of the diamine by converting it into a crystalline hydrochloride salt.

- The process parameters (ratios, temperatures, and times) have been optimized to maximize yield and purity, as demonstrated in patent CN102030659A and related embodiments.

Notes on Adaptation for the Fluoro Substituent

- The presence of the fluorine atom at the 4-position may require slight adjustments in reaction times or temperatures due to electronic effects influencing reactivity.

- However, the general synthetic route remains consistent with the method described for N,N-diethyl-1,4-phenylenediamine derivatives.

- Careful control of reaction conditions helps avoid side reactions such as dehalogenation or over-nitrosation.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Diethyl-4-fluoro-1,2-benzenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

N~1~,N~1~-Diethyl-4-fluoro-1,2-benzenediamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1,N~1~-Diethyl-4-fluoro-1,2-benzenediamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Fluorine Substituents

- 4,5-Difluoro-1,2-benzenediamine (DFBD): The presence of two fluorine atoms at the 4- and 5-positions increases electron-withdrawing effects, enhancing oxidative stability and reactivity in carbon dot synthesis. DFBD-based carbon dots exhibit superior fluorescence for metal ion detection (e.g., Ag⁺) compared to mono-fluorinated analogs .

N-Alkylation Patterns

- N¹,N¹-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine : The trifluoromethyl group is strongly electron-withdrawing, reducing basicity of the amine groups. This contrasts with the electron-donating diethyl groups in the target compound, which may enhance nucleophilicity .

- 4-Chloro-N¹,N¹-dipropyl-1,2-benzenediamine : Chlorine’s electronegativity and dipropyl groups’ bulkiness result in lower solubility and higher steric hindrance than the diethyl-fluoro analog. This compound is classified as an irritant, suggesting higher reactivity .

Biological Activity

N~1~,N~1~-Diethyl-4-fluoro-1,2-benzenediamine (CAS No. 1019556-91-2) is an organic compound characterized by its unique structure, which includes diethyl and fluoro substituents on a benzenediamine core. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The chemical formula of this compound is C10H15FN2. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. Understanding these interactions is crucial for elucidating the compound's pharmacological effects.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential applications:

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Activity : There is evidence that this compound may possess antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatments.

- Cytotoxicity Studies : In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in these cells could be explored for therapeutic applications in oncology.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities of Related Compounds

Safety and Toxicology

The safety profile of this compound has not been extensively documented. However, related compounds have demonstrated mutagenic potential in certain assays. Therefore, comprehensive toxicological evaluations are necessary before considering clinical applications.

Q & A

Basic Research Question

- ¹H/¹³C NMR : To confirm substitution patterns and amine functionalization. For example, diethyl groups exhibit characteristic triplet signals near δ 1.2 ppm (CH₃) and δ 3.3 ppm (CH₂) .

- X-ray crystallography : Critical for resolving molecular geometry and hydrogen-bonding networks. demonstrates the use of crystallography to validate the structure of a related benzenediamine derivative, with CIF files and structure factors provided for reproducibility .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

What safety protocols are essential when handling N¹,N¹-Diethyl-4-fluoro-1,2-benzenediamine in the laboratory?

Basic Research Question

- Waste disposal : Segregate halogenated waste (e.g., fluorine-containing byproducts) and transfer to certified hazardous waste facilities, as emphasized in for similar compounds .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure (see for handling amines) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent degradation, as recommended for analogous diamine compounds in .

How can researchers design experiments to elucidate the mechanism of action of N¹,N¹-Diethyl-4-fluoro-1,2-benzenediamine in inflammatory disease models?

Advanced Research Question

- Target identification : Use pull-down assays or affinity chromatography to identify protein interactors, as demonstrated for FC-99 (a related benzenediamine derivative) in , which binds IRAK4 to suppress BAFF production in lupus nephritis models .

- In vitro/in vivo validation : Employ knockout cell lines (e.g., IRAK4⁻/⁻) or murine models (e.g., MRL/lpr mice) to confirm target specificity, referencing ’s sepsis studies .

- Dose-response studies : Test concentrations from 1–100 µM to establish therapeutic windows and EC₅₀ values.

What strategies can resolve contradictions in reported biological activities across different studies?

Advanced Research Question

- Meta-analysis : Compare datasets using tools like PRISMA guidelines to identify confounding variables (e.g., solvent effects, cell line variability). For example, and report divergent effects of FC-99 in sepsis vs. lupus models, necessitating pathway-specific validation .

- Orthogonal assays : Validate findings using alternative methods (e.g., ELISA for cytokine levels alongside RNA-seq for transcriptional changes).

- Standardized protocols : Adopt uniform experimental conditions (e.g., serum-free media, matched incubation times) to minimize variability.

How can computational models predict N¹,N¹-Diethyl-4-fluoro-1,2-benzenediamine’s interactions with biological targets?

Advanced Research Question

- Molecular docking : Use software like AutoDock Vina to simulate binding to IRAK4 or other kinases, leveraging the InChI key and SMILES data from PubChem () .

- QSAR modeling : Corrogate substituent effects (e.g., fluorine’s electronegativity) with bioactivity using datasets from related compounds in .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues.

What are the challenges in scaling up the synthesis of N¹,N¹-Diethyl-4-fluoro-1,2-benzenediamine for preclinical studies?

Advanced Research Question

- Purification bottlenecks : Optimize column chromatography conditions (e.g., gradient elution with hexane/EtOAc) to improve yield, as in ’s phenazine synthesis .

- Byproduct mitigation : Monitor for diethylation overflows using TLC or inline IR spectroscopy.

- Regulatory compliance : Ensure adherence to OSHA and EPA guidelines for large-scale handling of fluorinated amines (see for safety frameworks) .

How does the electronic effect of the fluorine substituent influence the compound’s reactivity and bioactivity?

Advanced Research Question

- Electrophilicity : Fluorine’s -I effect increases the electrophilicity of adjacent amine groups, enhancing nucleophilic attack in synthetic reactions (e.g., alkylation).

- Metabolic stability : Fluorine reduces oxidative metabolism in vivo, prolonging half-life (observed in ’s FC-99 studies) .

- Target binding : Polar interactions between fluorine and kinase active sites (e.g., IRAK4’s ATP-binding pocket) can be modeled via DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.